molecular formula C7H15NO2 B2571138 2-Amino-3-(oxolan-3-yl)propan-1-ol CAS No. 1315059-90-5

2-Amino-3-(oxolan-3-yl)propan-1-ol

Cat. No. B2571138
CAS RN: 1315059-90-5
M. Wt: 145.202
InChI Key: XNFDBQSCBJWOTD-UHFFFAOYSA-N
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Description

“2-Amino-3-(oxolan-3-yl)propan-1-ol” is a compound with the CAS Number: 1342449-21-1 . It has a molecular weight of 145.2 and its IUPAC name is 2-amino-3-tetrahydro-2-furanyl-1-propanol . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 . This code provides a specific textual representation of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .

Scientific Research Applications

Corrosion Inhibition

The synthesis of tertiary amines, including derivatives similar to 2-Amino-3-(oxolan-3-yl)propan-1-ol, demonstrated significant inhibitive performance on carbon steel corrosion. These compounds were found to retard the anodic dissolution of iron by forming a protective layer on the metal surface, showcasing anodic inhibition properties. The study highlighted the potential of these amines as promising corrosion inhibitors, with certain derivatives achieving up to 95% inhibition efficiency G. Gao, C. Liang, Hua Wang, 2007.

Polymer Science

Quat-primer polymers bearing cationic and reactive groups were synthesized through the treatment of branched poly(ethylene imine) with derivatives of this compound. These polymers, upon coating on substrates, formed ultrathin, persistent layers against extraction, indicating their potential application in surface modification technologies Vishal Goel, U. Beginn, A. Mourran, M. Möller, 2008.

Kinase Inhibitory and Anticancer Activities

Derivatives of this compound were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One compound exhibited significant inhibitory potency against Src kinase, suggesting the potential for these derivatives in developing new anticancer agents Deepti Sharma, Raman K. Sharma, Sumati Bhatia, et al., 2010.

Environmental Science

The synthesized fluorescent markers from derivatives of this compound demonstrated low acute toxicity in various biological models. These compounds, developed for biodiesel quality monitoring, indicated safe environmental exposure potential, aligning with green chemistry principles Bruno Ivo Pelizaro, F. Braga, B. Crispim, et al., 2019.

Synthesis of Cyclic Polyamines

The enzymatic generation of an amino aldehyde from this compound led to the synthesis of circular polyamines. This method, involving horse liver alcohol dehydrogenase, provided a versatile approach for generating polyamines, which are crucial in drug and gene delivery applications K. E. Cassimjee, S. Marin, Per Berglund, 2012.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-7(4-9)3-6-1-2-10-5-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFDBQSCBJWOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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